![molecular formula C20H23N3O4S B2460309 N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 1705424-03-8](/img/structure/B2460309.png)
N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
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Description
N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.48. The purity is usually 95%.
BenchChem offers high-quality N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibitors of Biological Processes
Compounds with similar structural motifs have been studied for their role as inhibitors of biological processes. For example, derivatives of pyrrole-2,5-dione have been explored for their inhibitory action against glycolic acid oxidase, indicating potential applications in managing conditions like hyperoxaluria (Rooney et al., 1983).
Synthesis and Reactivity
Research on thieno[2,3-b]pyridine-2,3-diamines has demonstrated the reactivity of certain thienyl and pyrrolidinyl groups, which could be relevant for synthesizing new chemical entities with potential biological activities (Lipunov et al., 2007).
Coordination Chemistry
The study of phenylmercury(II) complexes provides insight into how specific structural features, such as oxodithioester ligands, influence the coordination environment and properties, revealing potential applications in materials science and catalysis (Rajput et al., 2015).
Antiviral and Antitumor Activity
Research on pyrrolo[2,3-d]pyrimidine derivatives has shown significant antitumor activity, highlighting the importance of such structures in developing novel chemotherapeutic agents (Wang et al., 2011).
Neuroprotection
The compound CP-101,606 exemplifies the application of specific structural motifs in blocking N-methyl-D-aspartate responses, suggesting potential neuroprotective benefits (Chenard et al., 1995).
Anticancer Activity
Studies on sulfur-containing heterocyclic analogs, such as benzo[b]thiophene derivatives, have shown selectivity towards cancer cells, indicating their potential as chemotherapeutic agents (Haridevamuthu et al., 2023).
properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-13-6-7-14(12-15(13)23-10-2-5-18(23)25)22-20(27)19(26)21-9-8-16(24)17-4-3-11-28-17/h3-4,6-7,11-12,16,24H,2,5,8-10H2,1H3,(H,21,26)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQBQOGSALYFKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CS2)O)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide |
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